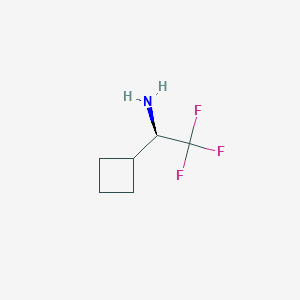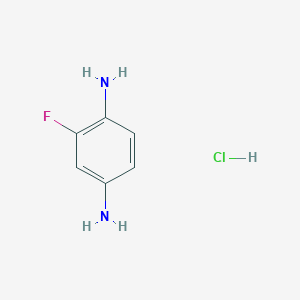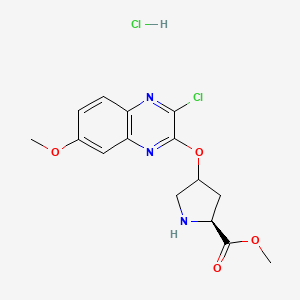
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of L-Isoleucine7-amido-4-methylcoumarintrifluroacetate involves several steps. The reaction conditions typically involve the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .
Análisis De Reacciones Químicas
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of L-Isoleucine7-amido-4-methylcoumarintrifluroacetate involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to enzymes or proteins, enabling the study of their activities and interactions . The molecular pathways involved include the binding of the compound to active sites of enzymes, leading to changes in fluorescence that can be measured and analyzed .
Comparación Con Compuestos Similares
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate can be compared with other similar compounds such as L-Isoleucine7-amido-4-methylcoumarin . While both compounds share similar structures, the presence of the trifluoroacetate group in this compound enhances its stability and solubility . This makes it more suitable for certain applications, particularly in industrial and medical research .
Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and properties .
Propiedades
Fórmula molecular |
C18H17F3N2O7 |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-3-methyl-5-[[4-methyl-2-oxo-7-(2,2,2-trifluoroacetyl)oxychromen-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H17F3N2O7/c1-7(13(22)15(25)26)5-12(24)23-14-8(2)10-4-3-9(6-11(10)30-16(14)27)29-17(28)18(19,20)21/h3-4,6-7,13H,5,22H2,1-2H3,(H,23,24)(H,25,26)/t7-,13-/m0/s1 |
Clave InChI |
LAYIEHLYJBOXFT-CPFSXVBKSA-N |
SMILES isomérico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F)NC(=O)C[C@H](C)[C@@H](C(=O)O)N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F)NC(=O)CC(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)

![6-(4-Bromophenyl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13036580.png)








![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)

![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate](/img/structure/B13036654.png)
